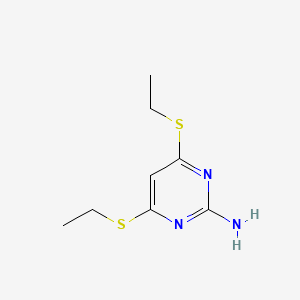![molecular formula C11H10N4O5S B13996818 N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide CAS No. 91091-92-8](/img/structure/B13996818.png)
N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, particularly their antimicrobial properties. The structure of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide includes a nitrofuran moiety, which is crucial for its biological activity, and a thiazole ring, which enhances its stability and reactivity .
Méthodes De Préparation
The synthesis of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, followed by the formation of the thiazole ring through a cyclization reaction. The final step involves the acetylation of the hydrazide group .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which may have different biological activities.
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and various reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial properties make it a valuable tool in studying bacterial resistance and developing new antibiotics.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of bacterial infections.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide involves the reduction of the nitrofuran moiety by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, including DNA, RNA, and proteins, disrupting essential biological processes and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
N’-acetyl-N’-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide is unique due to its combination of a nitrofuran and a thiazole ring, which enhances its stability and reactivity. Similar compounds include:
Nitrofurantoin: Used primarily for urinary tract infections, it also contains a nitrofuran moiety but lacks the thiazole ring.
Nitrofurazone: Used for topical infections, it shares the nitrofuran structure but has different substituents.
Furazolidone: Used for bacterial diarrhea, it also contains a nitrofuran ring but has a different mechanism of action
Propriétés
Numéro CAS |
91091-92-8 |
|---|---|
Formule moléculaire |
C11H10N4O5S |
Poids moléculaire |
310.29 g/mol |
Nom IUPAC |
N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide |
InChI |
InChI=1S/C11H10N4O5S/c1-6(16)13-14(7(2)17)11-12-8(5-21-11)9-3-4-10(20-9)15(18)19/h3-5H,1-2H3,(H,13,16) |
Clé InChI |
MJTLUKPTNPNNSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NN(C1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


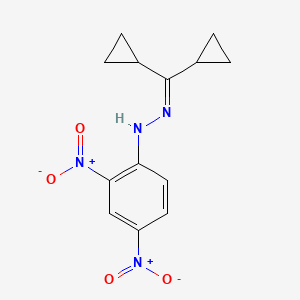
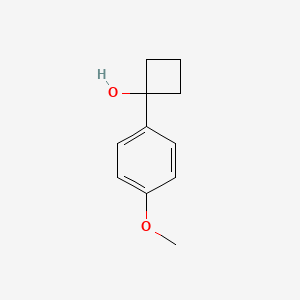
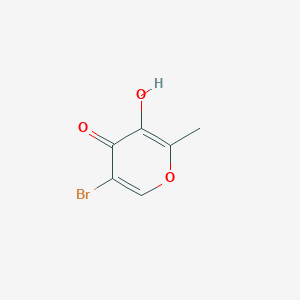



![1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone](/img/structure/B13996779.png)
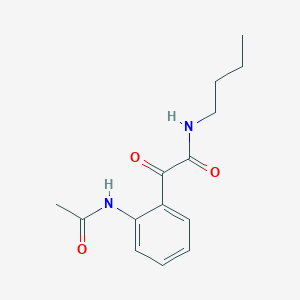
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
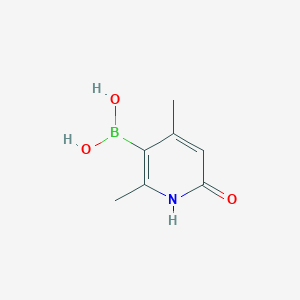

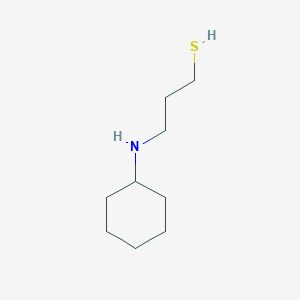
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
